molecular formula C24H28N2O7 B13749772 8-Hydroxy Mianserin beta-D-Glucuronide

8-Hydroxy Mianserin beta-D-Glucuronide

Cat. No.: B13749772
M. Wt: 456.5 g/mol
InChI Key: ITNHGSGVULVUQW-YLSJHQJASA-N
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Description

8-Hydroxy Mianserin b-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. It is used to explore the metabolism and potential therapeutic benefits of Mianserin in treating conditions like depression and insomnia .

Preparation Methods

The synthesis of 8-Hydroxy Mianserin b-D-Glucuronide involves several steps. The primary synthetic route includes the hydroxylation of Mianserin followed by glucuronidation. The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using advanced techniques like chromatography for purification .

Chemical Reactions Analysis

8-Hydroxy Mianserin b-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could lead to the formation of reduced analogs .

Scientific Research Applications

8-Hydroxy Mianserin b-D-Glucuronide is extensively used in scientific research, particularly in:

    Chemistry: Studying the metabolic pathways and chemical properties of Mianserin.

    Biology: Investigating the biological effects and interactions of Mianserin metabolites.

    Medicine: Exploring the therapeutic potential of Mianserin and its metabolites in treating depression and other conditions.

    Industry: Used in the development of pharmaceutical formulations and quality control processes .

Mechanism of Action

The mechanism of action of 8-Hydroxy Mianserin b-D-Glucuronide involves its interaction with various molecular targets. Mianserin, the parent compound, is known to block alpha-adrenergic, histamine H1, and certain serotonin receptors. This leads to an increase in norepinephrine release and modulation of serotonin activity, contributing to its antidepressant effects. The glucuronide metabolite helps in understanding these interactions and the overall pharmacokinetic profile of Mianserin .

Comparison with Similar Compounds

8-Hydroxy Mianserin b-D-Glucuronide can be compared with other similar compounds, such as:

    Mianserin: The parent compound, used as an antidepressant.

    Mirtazapine: A closely related tetracyclic antidepressant with similar but distinct pharmacological properties.

    Other Glucuronides: Various glucuronide metabolites of different drugs, which help in understanding the metabolism and excretion of these drugs.

The uniqueness of 8-Hydroxy Mianserin b-D-Glucuronide lies in its specific role in elucidating the pharmacokinetics and therapeutic potential of Mianserin .

Properties

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1

InChI Key

ITNHGSGVULVUQW-YLSJHQJASA-N

Isomeric SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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